molecular formula C18H13ClN4 B3043342 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile CAS No. 849066-22-4

2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile

Cat. No. B3043342
CAS RN: 849066-22-4
M. Wt: 320.8 g/mol
InChI Key: BSBKEHJHEHPUDN-UHFFFAOYSA-N
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Description

The compound “2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile” is a derivative of 5-Amino-3-methyl-1-phenylpyrazole . It is known to react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Synthesis Analysis

The synthesis of this compound involves a one-pot, three-component reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1 H -pyrazole-4-carbaldehyde and ammonium acetate . This reaction yields 2-(5-chloro-3-methyl-1-phenyl-1 H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in good yield .


Molecular Structure Analysis

The molecular structure of the compound can be characterized by elemental analysis, 1 H-NMR, 13 C-NMR and UV-Visible spectral data . The compound is a derivative of 5-Amino-3-methyl-1-phenylpyrazole .


Chemical Reactions Analysis

The compound is known to react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be characterized by elemental analysis, 1 H-NMR, 13 C-NMR and UV-Visible spectral data .

Scientific Research Applications

Antimicrobial Activities

A significant application of 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile derivatives is in the field of antimicrobial activities. A study conducted by Al‐Azmi & Mahmoud (2020) synthesized and characterized novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which were evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020). Similarly, Rai et al. (2009) synthesized a series of novel oxadiazoles derived from 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl) and found significant antibacterial activity in some of the compounds (Rai et al., 2009).

Synthesis of Heterocyclic Compounds

Another important application is in the synthesis of various heterocyclic compounds. Haider et al. (2005) reported the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel chloronitrile compounds, demonstrating the versatility of this chemical in synthesizing heterocyclic structures (Haider et al., 2005). Furthermore, Elnagdi et al. (1981) explored reactions with heterocyclic amidines, highlighting the use of similar compounds in the synthesis of new pyrazolo[1,5-c]-1,2,4-triazines, pyrazolo[1,5-a]-1,3,5-triazines, and pyrazolo[1,5-a]pyrimidines (Elnagdi et al., 1981).

Structure Analysis and Characterization

The molecule has also been used in structural analysis and characterization studies. Portilla et al. (2007) described the hydrogen-bonded sheets in derivatives of this compound, providing insights into their molecular-electronic structures (Portilla et al., 2007).

Potential in Cancer Treatment

Research by Jing et al. (2012) into 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, related to the structure of the compound , indicates potential applications in cancer treatment. These compounds were tested for antitumor activity against various cancer cells (Jing et al., 2012).

Antimicrobial Activity of Schiff Bases

Asiri & Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and evaluated their antimicrobial activities. These compounds showed moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).

Future Directions

The compound shows interesting photochromic behavior in the crystalline and solution phase . This property lets us study them as nominees in the exploration for intelligent photochromic materials . Furthermore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c1-13-16(12-21-17-10-6-5-7-14(17)11-20)18(19)23(22-13)15-8-3-2-4-9-15/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBKEHJHEHPUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NC2=CC=CC=C2C#N)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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